molecular formula C12H11NO4 B8112606 6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid

6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid

Cat. No.: B8112606
M. Wt: 233.22 g/mol
InChI Key: AYNZBBDTXXBQBM-UHFFFAOYSA-N
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Description

6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid (CAS 1290069-58-7) is a high-purity indole derivative with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol. This compound features a carboxylic acid group and a methyl ester functional group on its indole scaffold, making it a valuable building block in medicinal chemistry and drug discovery. The indole nucleus is a privileged structure in pharmaceuticals, known for its diverse biological potential, including antiviral, anti-inflammatory, and anticancer activities . This specific derivative is utilized in the synthesis of complex heterocyclic compounds and serves as a key intermediate for the development of active pharmaceutical ingredients (APIs). It is critical in impurity profiling and analytical method development for drugs like Nintedanib, ensuring compliance with regulatory standards such as FDA and pharmacopoeial guidelines . Researchers employ this compound in the exploration of novel tubulin polymerization inhibitors, melatonin receptor ligands, and peroxisome proliferator-activated receptor (PPAR) agonists, leveraging its structural versatility. The product requires careful cold-chain transportation and must be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-methoxycarbonyl-3-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-6-8-4-3-7(12(16)17-2)5-9(8)13-10(6)11(14)15/h3-5,13H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNZBBDTXXBQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC(=C2)C(=O)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The most direct synthesis of 6-(methoxycarbonyl)-3-methyl-1H-indole-2-carboxylic acid involves a palladium-catalyzed coupling between α-ketobutyric acid sodium salt and methyl 3-amino-4-iodobenzoate . This single-step method utilizes palladium diacetate (Pd(OAc)₂) and 1,4-diaza-bicyclo[2.2.2]octane (DABCO) in N,N-dimethylformamide (DMF) at 105°C for 24 hours, yielding the target compound at 68% efficiency.

Mechanistic Insights

The reaction proceeds via indole ring formation, where the α-ketobutyric acid contributes the 3-methyl group and 2-carboxylic acid moiety, while the methyl 3-amino-4-iodobenzoate provides the 6-methoxycarbonyl substituent. The palladium catalyst facilitates C–N bond formation, with DABCO acting as a base to deprotonate intermediates.

Optimization Parameters

  • Catalyst Loading : Pd(OAc)₂ at 5 mol% ensures efficient coupling without significant side-product formation.

  • Solvent : DMF’s high polarity and boiling point (153°C) enable reflux conditions, accelerating the reaction.

  • Temperature and Time : Prolonged heating (24 h) at 105°C ensures complete conversion, though shorter durations reduce yields by 15–20%.

Multi-Step Synthesis via Oxindole Intermediates

Synthesis Scheme A

An alternative route begins with 3-nitro-benzoic acid , proceeding through three stages:

  • Esterification : Conversion to methyl 3-nitro-benzoate.

  • Electrophilic Substitution : Reaction with chloroacetic acid methyl ester forms methyl 4-methoxycarbonylmethyl-3-nitro-benzoate.

  • Hydrogenation-Cyclization : Catalytic hydrogenation reduces the nitro group, inducing intramolecular amidation to yield 6-methoxycarbonyl-2-oxindole .

Critical Modifications

  • Chloroacetyl Chloride Treatment : Reacting 6-methoxycarbonyl-2-oxindole with chloroacetic anhydride in toluene at 80–130°C produces methyl 1-(chloroacetyl)-2-oxoindoline-6-carboxylate (“chlorimide”).

  • Trimethylorthobenzoate Condensation : The “chlorimide” reacts with trimethylorthobenzoate in toluene at 100–140°C, mediated by acetic anhydride, to form methyl 1-(chloroacetyl)-3-[methoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate (“chlorenol”).

Synthesis Scheme B

A four-step pathway starting from 4-methyl-3-nitro-benzonitrile :

  • Chain Prolongation : Formation of (4-cyano-2-nitro-phenyl)acetic acid.

  • Reductive Cyclization : Hydrogenation generates the oxindole core.

  • Saponification : Conversion of the nitrile to a carboxylic acid.

  • Esterification : Methylation yields the 6-methoxycarbonyl group.

Comparative Analysis of Methods

ParameterPalladium-Catalyzed MethodMulti-Step Oxindole Method
Steps 13–4
Yield 68%Not reported
Catalyst Pd(OAc)₂, DABCONone (acid/base mediators)
Key Solvent DMFToluene
Temperature Range 105°C80–140°C
Advantages High yield, simplicityFlexible intermediate control
Limitations Pd cost, air sensitivityLower overall efficiency

Reaction Optimization Strategies

Solvent Selection

  • DMF vs. Toluene : DMF’s high polarity stabilizes Pd intermediates, whereas toluene’s low polarity favors electrophilic substitutions.

  • Co-Solvents : Adding cyclohexane precipitates intermediates, simplifying purification.

Temperature Effects

  • Palladium Method : Yields drop below 90°C due to incomplete indole cyclization.

  • Oxindole Method : Temperatures exceeding 140°C promote decomposition of trimethylorthobenzoate .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 5-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitro compounds.

Major Products

    Oxidation Products: Oxidized derivatives such as aldehydes or ketones.

    Reduction Products: Alcohols or reduced indole derivatives.

    Substitution Products: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that derivatives of indole-2-carboxylic acid, including 6-(methoxycarbonyl)-3-methyl-1H-indole-2-carboxylic acid, exhibit significant antiviral properties. For instance, research highlighted that certain indole derivatives can inhibit the replication of viruses such as SARS-CoV-2. Specifically, compounds within this class demonstrated complete inhibition at concentrations around 52.0 μM, showcasing their potential as antiviral agents against COVID-19 .

HIV Integrase Inhibition

Another promising application of indole derivatives is their role as inhibitors of HIV integrase. A study demonstrated that modifications to the indole structure significantly enhanced its inhibitory effects against HIV-1 integrase. The introduction of specific substituents improved binding affinity and biological activity, with IC50 values reaching as low as 0.13 μM for optimized derivatives . This suggests that 6-(methoxycarbonyl)-3-methyl-1H-indole-2-carboxylic acid could serve as a scaffold for developing new HIV therapies.

Antifungal Properties

Research has also explored the antifungal potential of indole derivatives. A study focused on the production and characterization of a related compound from Bacillus toyonensis, which exhibited antifungal activity under various conditions. The compound's stability and effectiveness against fungal strains highlight the broader applicability of indole derivatives in combating fungal infections .

Chemical Biology Tools

6-(Methoxycarbonyl)-3-methyl-1H-indole-2-carboxylic acid is utilized in chemical biology for synthesizing more complex molecules and probing biological systems. Its structural features allow it to act as a versatile building block in organic synthesis, facilitating the development of novel compounds with tailored biological activities .

Summary Table of Biological Activities

Application AreaActivity TypeNotable Findings
Antiviral ResearchSARS-CoV-2 InhibitionComplete inhibition at 52 μM
HIV ResearchIntegrase InhibitionIC50 values as low as 0.13 μM for optimized derivatives
Antifungal ResearchAntifungal ActivityEffective against various fungal strains

Mechanism of Action

The mechanism by which 6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, highlighting substituent variations and their implications:

Compound Name CAS Molecular Formula Molecular Weight Substituents Key Features
6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid 16732-73-3 C₁₁H₁₁NO₄ 221.21 -COOCH₃ (C6), -CH₃ (C3), -COOH (C2) Antifungal activity; produced via microbial fermentation .
6-Chloro-5-Methoxy-3-Methyl-1H-Indole-2-Carboxylic Acid 1368490-62-3 C₁₁H₁₀ClNO₃ 239.66 -Cl (C6), -OCH₃ (C5), -CH₃ (C3), -COOH (C2) Increased lipophilicity due to Cl; potential enhanced membrane penetration .
3-Chloro-6-Methoxy-1-Methyl-1H-Indole-2-Carboxylic Acid 1355179-52-0 C₁₁H₁₀ClNO₃ 239.65 -Cl (C3), -OCH₃ (C6), -CH₃ (N1), -COOH (C2) Methylation at N1 alters electronic properties; unstudied biological activity .
5-Methoxy-1H-Indole-3-Carboxylic Acid 10242-01-0 C₁₀H₉NO₃ 191.18 -OCH₃ (C5), -COOH (C3) Positional isomer; used in pharmaceutical intermediates .
Methyl 3-Formylindole-6-Carboxylate 133831-28-4 C₁₂H₁₁NO₃ 217.22 -COOCH₃ (C6), -CHO (C3) Formyl group enables Schiff base formation; precursor for drug synthesis .

Physicochemical and Commercial Comparison

Parameter 6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid 6-Chloro-5-Methoxy-3-Methyl-1H-Indole-2-Carboxylic Acid Methyl 3-Formylindole-6-Carboxylate
Solubility Moderate (polar solvents) Low (due to Cl) High (ester and formyl groups)
Melting Point Not reported Not reported Not reported
Price (per gram) €360 Not commercially listed ~€200 (estimated)
Applications Antifungal agents, microbial metabolites Research chemicals Drug precursors

Biological Activity

6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid, with the CAS number 1290069-58-7, is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a methoxycarbonyl group and a methyl group at specific positions on the indole ring.

  • Molecular Formula : C₁₂H₁₁NO₄
  • Molecular Weight : 233.22 g/mol
  • InChI Key : AYNZBBDTXXBQBM-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that 6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid exhibits a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Below is a summary of its notable effects based on recent studies.

Anticancer Activity

Several studies have explored the anticancer potential of indole derivatives, including this compound. For instance, research has shown that indole-based compounds can inhibit various cancer cell lines:

Cell Line IC₅₀ (μM) Mechanism of Action
MDA-MB-2311.60Induction of apoptosis and cell cycle arrest in G0/G1 phase
MCF-71.41Inhibition of cell proliferation and migration
A5490.045Induction of oxidative stress leading to cell death

These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle regulation.

Anti-inflammatory Effects

Indole derivatives have also been noted for their anti-inflammatory properties. In vitro studies indicate that 6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid can reduce pro-inflammatory cytokines and inhibit pathways associated with inflammation:

Cytokine Effect
TNF-αDecreased production
IL-6Inhibition of release

This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various bacterial strains. For example, it has shown significant inhibition against:

Microorganism MIC (μg/mL)
Staphylococcus aureus31.25
Escherichia coli15.00

These results indicate its potential as an antibacterial agent.

Case Studies

A notable study conducted by Zhang et al. (2024) focused on the synthesis and biological evaluation of indole derivatives as HIV-1 integrase inhibitors. The study found that modifications to the indole structure could enhance antiviral activity, suggesting that similar structural modifications to 6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid might yield derivatives with improved efficacy against viral targets .

Another research highlighted the neuroprotective effects of indole derivatives, where compounds similar to 6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid showed promise in protecting neuronal cells from oxidative stress-induced damage .

Q & A

Q. What are the recommended synthetic routes for 6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid, and how can reaction conditions be optimized?

A common approach involves multi-step synthesis starting from indole derivatives. For example, 3-formylindole intermediates can undergo condensation with thiazol-4(5H)-one derivatives in acetic acid under reflux (3–5 hours), followed by sodium acetate-mediated cyclization . To optimize yield, parameters like catalyst choice (e.g., Lewis acids), temperature (80–120°C), and solvent polarity should be systematically tested. Purification via recrystallization (DMF/acetic acid) is critical to isolate the product with >95% purity.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

  • NMR : Confirm the methoxycarbonyl (-COOCH₃) and methyl (-CH₃) groups via 1^1H NMR (δ ~3.8–4.0 ppm for methoxy; δ ~2.5 ppm for methyl) and 13^{13}C NMR (δ ~170 ppm for carbonyl) .
  • HPLC : Assess purity using a C18 column with UV detection at 254 nm, comparing retention times to standards .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., methyl vs. methoxycarbonyl positioning) .

Q. How does the solubility profile of this compound influence experimental design in biological assays?

The compound’s limited aqueous solubility (predicted logP ~2.1–2.3 ) necessitates solvent optimization. Dimethyl sulfoxide (DMSO) is typically used for stock solutions (10–50 mM), followed by dilution in buffer (e.g., PBS). Stability studies in DMSO over 24–48 hours are recommended to avoid precipitation or degradation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times) or impurities. For example, trace intermediates (e.g., unreacted 3-formylindole) can skew results. Mitigation strategies include:

  • Impurity profiling : Use LC-MS to identify contaminants (e.g., m/z shifts corresponding to byproducts) .
  • Dose-response validation : Test multiple concentrations across independent replicates to confirm IC₅₀ values .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to enzymes like cyclooxygenase-2 (COX-2), leveraging indole derivatives’ known affinity for aromatic binding pockets .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in catalytic reactions .

Q. How can synthetic pathways be modified to improve regioselectivity and reduce byproduct formation?

  • Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to block competing reaction sites during methoxycarbonyl addition .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. 5 hours) and improve yield by 15–20% .

Q. What strategies are effective for analyzing degradation products under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by LC-MS/MS to identify breakdown products (e.g., decarboxylated indole derivatives) .
  • Stability-indicating assays : Validate HPLC methods to separate and quantify degradation peaks .

Methodological Challenges

Q. How should researchers address discrepancies in solubility data across different solvent systems?

Contradictory solubility reports (e.g., DMSO vs. ethanol) may stem from polymorphic forms or hygroscopicity. Solutions include:

  • Dynamic light scattering (DLS) : Measure particle size distribution in suspension .
  • Thermogravimetric analysis (TGA) : Detect hydrate formation affecting solubility .

Q. What experimental protocols ensure reproducibility in catalytic applications of this compound?

  • Standardized reaction conditions : Use Schlenk lines for oxygen-sensitive reactions and calibrate heating mantles to ±1°C accuracy .
  • In situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation during synthesis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid
Reactant of Route 2
6-(Methoxycarbonyl)-3-Methyl-1H-Indole-2-Carboxylic Acid

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